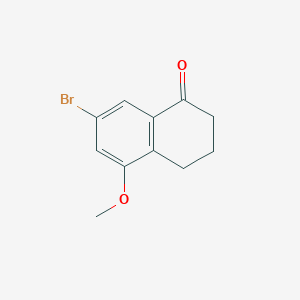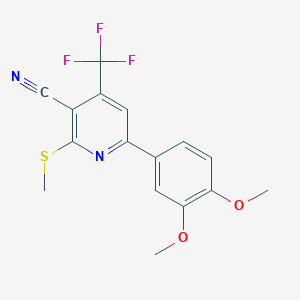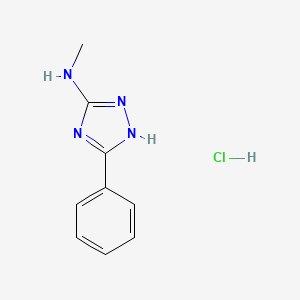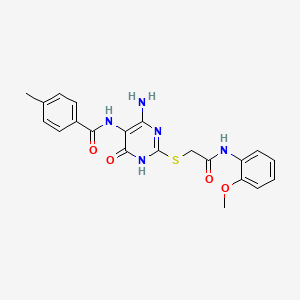
7-Bromo-5-methoxy-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 7-Bromo-DMN, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. This compound belongs to the class of naphthalenone derivatives and is structurally similar to other psychoactive compounds such as 2C-B and mescaline. In
Applications De Recherche Scientifique
Synthesis and Anti-Estrogenic Activity
Jones et al. (1979) detailed the synthesis of dihydronaphthalene isomers with potent antiestrogenic activity, demonstrated both orally and subcutaneously in rats and mice. These compounds were developed through acylation and Grignard reactions, leading to high binding affinity with rat uterine cytosol estrogen receptors, exceeding that of estradiol (Jones et al., 1979).
Synthesis of Chrysenes and Other A-Fused Phenanthrenes
Gilchrist and Summersell (1988) explored the synthesis of 2-bromo-1-vinyl-3,4-dihydronaphthalene, which underwent electrocyclic ring closure when heated. This process was applied to cyclopentenone derivatives, showcasing the versatility of dihydronaphthalenes in synthesizing complex polycyclic hydrocarbons (Gilchrist & Summersell, 1988).
Dopaminergic Synthesis
Öztaşkın, Göksu, and SeÇen (2011) detailed a six-step synthesis of 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid, resulting in a biologically active compound with potential dopaminergic applications (Öztaşkın, Göksu, & SeÇen, 2011).
Synthesis and Biological Evaluation of Oximes
Zhuang Yan and Hartmann (1998) synthesized and evaluated oximes of 2‐aryl‐6‐methoxy‐3,4‐dihydronaphthalene, investigating their use as nonsteroidal inhibitors of 17α‐hydroxylase‐C17,20‐lyase. The compounds were synthesized and tested for their inhibitory effects, although they showed only marginal effectiveness (Zhuang Yan & Hartmann, 1998).
Asymmetric Synthesis of Anthracyclinones
Suzuki, Kimura, and Terashima (1986) reported a highly diastereoselective bromolactonization process, producing advanced intermediates for optically active anthracyclinones. This work contributed significantly to the field of asymmetric synthesis, highlighting the utility of dihydronaphthalene derivatives in complex molecular constructions (Suzuki, Kimura, & Terashima, 1986).
Green Synthesis and Antibacterial Activity
Khan (2017) synthesized a heterocyclic compound from Chalcone using dihydronaphthalene derivatives and evaluated its antibacterial properties. This study emphasized the potential of these compounds in developing new antibacterial agents, combining green chemistry principles with pharmaceutical applications (Khan, 2017).
Antimicrobial Metabolites
Sun et al. (2011) isolated new metabolites from an aquatic fungus, including dihydronaphthalen-1 (2H)-one derivatives, demonstrating significant antimicrobial activities. This research underlines the potential of dihydronaphthalenes in discovering new antimicrobial agents (Sun et al., 2011).
Propriétés
IUPAC Name |
7-bromo-5-methoxy-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAWJSZLKXGWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1CCCC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-methoxy-3,4-dihydronaphthalen-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3-cyclopropyl-2-fluorophenyl)methanamine;hydrochloride](/img/structure/B2988109.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2988110.png)
![N-(cyanomethyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2988111.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2988112.png)


![4-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2988115.png)

![3-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2988119.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988123.png)



![N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide](/img/structure/B2988131.png)